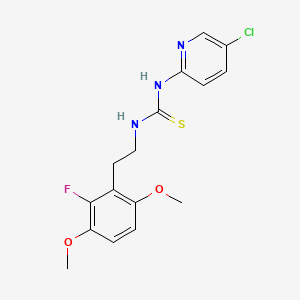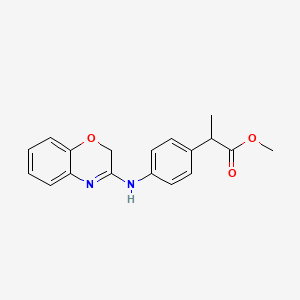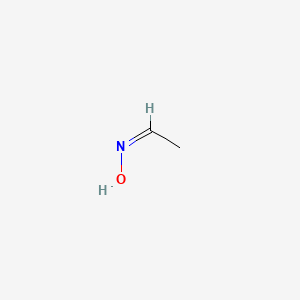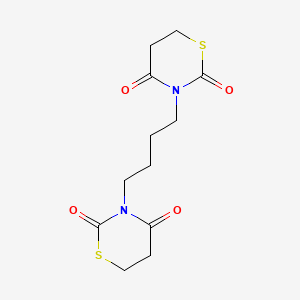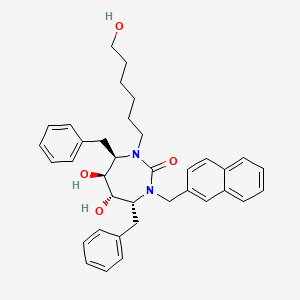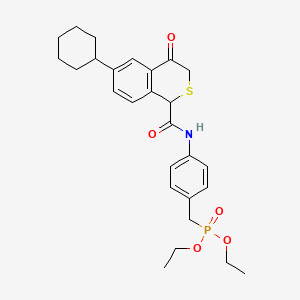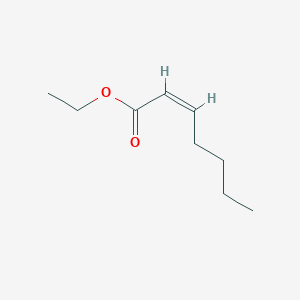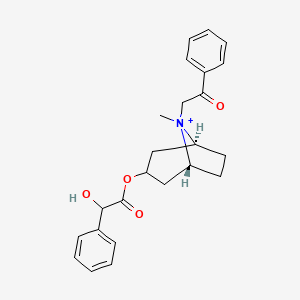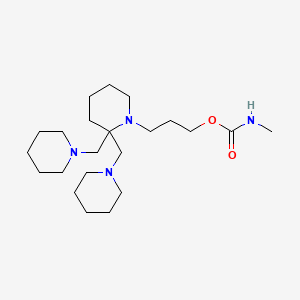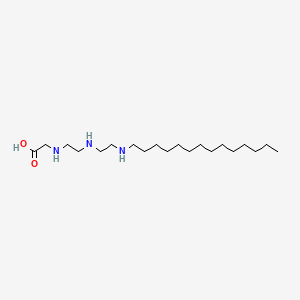
N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine: is a chemical compound with the molecular formula C20H43N3O2 . It is known for its unique structure, which includes a myristyl group (a 14-carbon saturated fatty acid chain) attached to an aminoethyl group, which is further connected to a glycine molecule.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine typically involves the following steps:
Formation of Myristylamine: Myristic acid is first converted to myristylamine through a reduction reaction using reagents such as lithium aluminum hydride (LiAlH4).
Coupling Reaction: The myristylamine is then reacted with ethylenediamine to form N-(2-Myristylaminoethyl)ethylenediamine.
Glycine Attachment: Finally, the N-(2-Myristylaminoethyl)ethylenediamine is coupled with glycine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes
Reduction: Formation of primary or secondary amines
Substitution: Formation of substituted amines or amides
科学的研究の応用
Chemistry: N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential role in cell membrane interactions due to the presence of the myristyl group, which can anchor the molecule to lipid bilayers.
Medicine: The compound’s structure makes it a candidate for drug development, particularly in the design of molecules that can interact with specific proteins or enzymes. Its ability to undergo various chemical reactions also allows for the modification of its structure to enhance its pharmacological properties.
Industry: In industrial applications, this compound can be used as a surfactant or emulsifier due to its amphiphilic nature. It can also be incorporated into formulations for personal care products, such as shampoos and lotions .
作用機序
The mechanism of action of N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine involves its interaction with molecular targets such as proteins and enzymes. The myristyl group allows the compound to anchor to cell membranes, facilitating its interaction with membrane-bound proteins. The aminoethyl and glycine moieties can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. This compound can modulate various biochemical pathways, making it a versatile tool in scientific research .
類似化合物との比較
N-(2-((2-Tetradecylaminoethyl)amino)ethyl)glycine: Similar structure but with a tetradecyl group instead of a myristyl group.
N-(2-((2-Hexadecylaminoethyl)amino)ethyl)glycine: Similar structure but with a hexadecyl group instead of a myristyl group.
Uniqueness: N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine is unique due to the presence of the myristyl group, which provides specific hydrophobic interactions and membrane anchoring properties. This makes it particularly useful in studies involving cell membranes and lipid bilayers. The compound’s ability to undergo various chemical reactions also allows for its modification and functionalization, enhancing its versatility in scientific research .
特性
CAS番号 |
57898-45-0 |
|---|---|
分子式 |
C20H43N3O2 |
分子量 |
357.6 g/mol |
IUPAC名 |
2-[2-[2-(tetradecylamino)ethylamino]ethylamino]acetic acid |
InChI |
InChI=1S/C20H43N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21-15-16-22-17-18-23-19-20(24)25/h21-23H,2-19H2,1H3,(H,24,25) |
InChIキー |
VVMPLJNUVMLPFO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCNCCNCCNCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


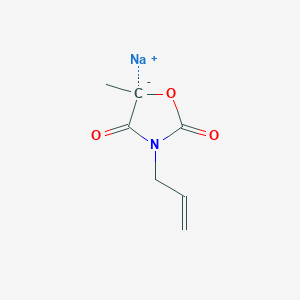
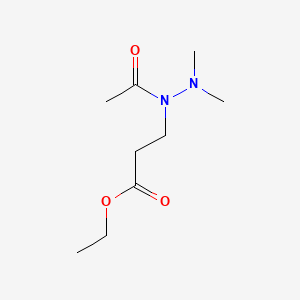
![magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonate](/img/structure/B12728033.png)

